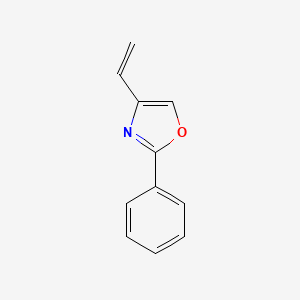

2-Phenyl-4-vinyloxazole

Description

Historical Context of Oxazole (B20620) Chemistry and Its Evolution in Synthetic Methodology

The field of oxazole chemistry has a rich history, dating back to the late 19th and early 20th centuries. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, was first reported by Hantzsch in 1887 and first synthesized in 1947. taylorandfrancis.com A significant early milestone was the discovery of the Fischer oxazole synthesis in 1896 by Emil Fischer, a method for preparing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. wikipedia.org Another foundational method, the Robinson-Gabriel synthesis, involves the cyclodehydration of 2-acylaminoketones and has been a classical route to oxazoles. numberanalytics.comtandfonline.com

Over the decades, the synthetic toolbox for creating oxazole derivatives has expanded considerably. Key methodologies that have been developed include:

The van Leusen Reaction: A highly versatile method that utilizes tosylmethylisocyanide (TosMIC) and aldehydes to produce oxazoles, known for its mild conditions and broad substrate scope. nih.govmdpi.com

The Cornforth Rearrangement: A thermal rearrangement of 4-acyloxazoles. wikipedia.org

The Bredereck Reaction: This method synthesizes 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com

Modern Catalytic Methods: More recent advancements involve organometallic and transition-metal-catalyzed reactions, such as those using palladium, copper, or nickel catalysts, which offer high efficiency and regioselectivity. tandfonline.comijpsonline.comsemanticscholar.org These newer techniques have enabled the synthesis of complex and polysubstituted oxazoles that were previously difficult to access. tandfonline.comijpsonline.com

The evolution of these synthetic methods reflects a continuous drive towards greater efficiency, milder reaction conditions, and the ability to create a diverse range of functionalized oxazole compounds for various applications. tandfonline.comnih.gov

Table 1: Key Historical Oxazole Synthesis Methods

| Synthesis Method | Year Discovered | Reactants | Key Features |

| Fischer Oxazole Synthesis | 1896 | Cyanohydrin and Aldehyde | One of the first methods for 2,5-disubstituted oxazoles. wikipedia.org |

| Robinson-Gabriel Synthesis | 1917 (related) | 2-Acylaminoketone | Classic method involving cyclodehydration. numberanalytics.comtandfonline.com |

| van Leusen Oxazole Synthesis | 1972 | Aldehyde and TosMIC | Convenient, one-pot reaction under mild conditions. nih.govmdpi.com |

| Bredereck Reaction | Not specified | α-Haloketone and Amide | Useful for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com |

Significance of Vinyl Heterocycles in Contemporary Organic Synthesis and Materials Science

Vinyl heterocycles, which are heterocyclic compounds bearing a vinyl (-CH=CH₂) substituent, are recognized as highly valuable building blocks in modern chemistry. tandfonline.com The vinyl group imparts unique reactivity, making these compounds versatile precursors for a wide array of chemical transformations.

In organic synthesis , the vinyl group can participate in numerous reactions, including:

Cycloadditions: Vinyl heterocycles can act as dienes or dienophiles in Diels-Alder reactions to construct complex cyclic systems. wikipedia.org

Cross-Coupling Reactions: The vinyl moiety is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), allowing for the straightforward introduction of various substituents.

Polymerization: The vinyl group enables these heterocyclic monomers to undergo polymerization, leading to the formation of polymers with tailored electronic, optical, or mechanical properties. tandfonline.com

Vinyl azides, a related class of compounds, are particularly noteworthy for their ability to serve as precursors to a multitude of nitrogen-containing heterocycles through intermediates like iminyl radicals or 2H-azirines. rsc.orgresearchgate.netscispace.comnih.gov This highlights the general utility of the vinyl group in constructing diverse molecular architectures.

In materials science , polymers derived from vinyl heterocyclic monomers are investigated for a range of applications. tandfonline.comopenmedicinalchemistryjournal.com The heterocyclic unit can bestow specific properties such as thermal stability, conductivity, or luminescence to the resulting polymer. For instance, the synthesis of a scintillant monomer, 2,5-diphenyl-4-vinyloxazole, and its subsequent co-polymerization created a macroporous resin that scintillates in the presence of ionizing radiation, demonstrating a practical application in sensor technology. researchgate.net The adjustable nature and functional diversity of these compounds make them prime candidates for the development of novel materials. openmedicinalchemistryjournal.com

Rationale for Dedicated Investigation of 2-Phenyl-4-vinyloxazole within Heterocyclic Chemistry

The specific investigation of this compound is driven by the convergence of the advantageous properties of both the oxazole core and the vinyl substituent within a single molecule. taylorandfrancis.comnumberanalytics.com This compound serves as a model system for exploring the interplay between these two functional units.

The rationale for its study can be broken down as follows:

Synthetic Versatility: The compound is a prime candidate for creating more complex molecules. The 2-phenyl-oxazole core is a common scaffold in medicinal chemistry, while the 4-vinyl group provides a reactive site for further functionalization. numberanalytics.comsemanticscholar.org This dual functionality allows it to be a versatile building block for synthesizing a variety of derivatives through reactions like olefin cross-metathesis. acs.org

Polymer Science Applications: As a vinyl monomer, this compound can be polymerized to produce novel materials. The phenyl and oxazole components are known to confer desirable properties such as thermal stability and fluorescence to polymers. researchgate.net A closely related compound, 2,5-diphenyl-4-vinyloxazole, has already been used to create scintillant-containing resins, suggesting similar potential for this compound in the development of advanced functional polymers. researchgate.net

Exploration of Structure-Property Relationships: Studying this specific isomer allows for a deeper understanding of how the placement of the phenyl and vinyl groups on the oxazole ring influences its chemical and physical properties. For example, comparing its reactivity and polymer characteristics to its isomer, 5-methyl-2-phenyl-4-vinyloxazole, can provide valuable insights into structure-activity relationships. fluorochem.co.uk

By focusing on this compound, researchers can leverage a rich history of oxazole synthesis while exploring the modern applications of vinyl heterocycles, paving the way for new discoveries in both synthetic chemistry and materials science. numberanalytics.comtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h2-8H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWSOHQURSXOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=COC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 2 Phenyl 4 Vinyloxazole

Retrosynthetic Analysis of the 2-Phenyl-4-vinyloxazole Scaffold for Targeted Synthesis

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnection strategies are considered, revolving around the formation of the oxazole (B20620) ring and the installation of the vinyl group.

Strategy A involves a late-stage introduction of the vinyl group. The primary disconnection is the carbon-carbon double bond of the vinyl substituent at the C4 position. This can be achieved via an olefin metathesis reaction, suggesting a precursor such as a 4-substituted oxazole (e.g., 4-formyl-2-phenyloxazole or a 4-bromo-2-phenyloxazole (B1590282) for cross-coupling). Further disconnection of the 2-phenyloxazole (B1349099) core leads back to simpler acyclic precursors. The oxazole ring itself can be disconnected through several classical pathways, such as the Robinson-Gabriel or Bredereck synthesis, pointing to precursors like α-acylamino ketones or α-haloketones and benzamide (B126), respectively.

Strategy B envisions the formation of the oxazole ring with the vinyl or a precursor group already in place. This approach would involve the cyclization of an acyclic precursor that already contains the necessary carbon framework for the vinyl group. For example, a reaction between benzamide and an appropriately substituted α-haloketone bearing a vinyl or protected aldehyde functionality could be envisioned.

This analysis highlights that the synthesis can be approached by first constructing the core heterocyclic system followed by functionalization, or by incorporating the desired functionality into the precursors prior to cyclization. The former approach often offers more flexibility and is the focus of the subsequent sections.

De Novo Synthesis Approaches to the Oxazole Ring System

The formation of the oxazole ring is the cornerstone of the synthesis. Various methods have been developed for the de novo construction of this heterocycle, providing access to a wide range of substituted derivatives.

One of the most established methods for oxazole synthesis is the reaction between α-haloketones and primary amides, a method known as the Bredereck reaction. ijpsonline.com This approach is highly effective for preparing 2,4-disubstituted oxazoles. ijpsonline.com In the context of synthesizing a 2-phenyl-4-substituted oxazole precursor, benzamide would be reacted with a suitable α-haloketone. For instance, the reaction of 1,3-dichloroacetone (B141476) with benzamide can yield 4-(chloromethyl)-2-phenyloxazole, an intermediate that can be further elaborated to introduce the vinyl group. researchgate.net Microwave irradiation has been employed to facilitate this synthesis from p-substituted 2-bromoacetophenones and urea. researchgate.net

Another classical approach is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com This method is particularly useful for forming 2,5-disubstituted oxazoles but can be adapted for other substitution patterns. pharmaguideline.com

| Reaction Name | Reactants | Product Type | Key Features |

| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted Oxazoles | Efficient, economical, and clean process. ijpsonline.com |

| Robinson-Gabriel Synthesis | α-Acylamino Ketone | 2,5-Disubstituted Oxazoles | Involves cyclodehydration; a foundational method. pharmaguideline.com |

| Fischer Oxazole Synthesis | Cyanohydrin, Aromatic Aldehyde | 2,5-Disubstituted Oxazole | Occurs in the presence of anhydrous hydrochloric acid. ijpsonline.com |

Metal catalysis offers powerful and often milder alternatives to traditional cyclization methods. Rhodium-catalyzed reactions, in particular, have proven highly versatile for oxazole synthesis. These reactions often proceed via the formation of rhodium carbene intermediates from α-diazo carbonyl compounds.

Dirhodium(II) catalysts can effectively promote the reaction of α-diazo-β-keto esters or phosphonates with carboxamides to yield oxazoles. acs.orgnih.gov The reaction proceeds through a carbene N-H insertion followed by cyclodehydration. acs.orgnih.gov Interestingly, the choice of rhodium catalyst can dramatically influence the regioselectivity of the reaction. For example, dirhodium tetraacetate catalyzes the reaction to form 2-aryloxazole-4-carboxylates, while dirhodium tetrakis(heptafluorobutyramide) leads to the isomeric oxazole-5-carboxylates. acs.orgnih.govacs.org This catalyst-dependent control is a remarkable feature of this methodology.

Rhodium catalysts are also used in annulation reactions, such as the reaction of N-sulfonyl-1,2,3-triazoles with aldehydes, to produce 2,5-diaryloxazoles in good to excellent yields. rsc.org This transformation proceeds through a rhodium-azavinylcarbene intermediate. rsc.org

| Catalyst | Reactants | Product | Reference |

| Dirhodium tetraacetate | α-Diazo-β-keto-carboxylate, Arenecarboxamide | 2-Aryloxazole-4-carboxylate | acs.orgnih.gov |

| Dirhodium tetrakis(heptafluorobutyramide) | α-Diazo-β-keto-carboxylate, Arenecarboxamide | 2-Aryloxazole-5-carboxylate | acs.orgnih.gov |

| Rhodium(II) acetate | N-sulfonyl-1,2,3-triazole, Aldehyde | 2,5-Diaryloxazole | rsc.org |

Rearrangement reactions provide another strategic avenue to the oxazole core. 2H-Azirines, which are three-membered heterocyclic compounds, can serve as precursors to oxazoles through various transformations. For example, a photoredox-catalyzed [3+2] cycloaddition of 2H-azirines to aldehydes, followed by oxidative aromatization, yields 2,4,5-trisubstituted oxazoles. thieme-connect.com This method allows for the construction of a wide range of highly substituted oxazoles under mild conditions using visible light. thieme-connect.comorganic-chemistry.org

Thermal rearrangements of azirines can also lead to oxazole products. researchgate.net The mechanism often involves the cleavage of the azirine ring to form a vinyl nitrile ylide intermediate, which can then undergo cyclization. This approach highlights the utility of strained ring systems as synthons for more complex heterocycles. researchgate.net A novel skeletal rearrangement of an oxazole into an azepine and a pyrrole (B145914) has also been demonstrated through a dynamic 8π electrocyclization process, showcasing the intricate reactivity of these heterocyclic systems. nih.gov

Introduction of the Vinyl Moiety via Olefin Metathesis and Cross-Coupling

With the 2-phenyloxazole core constructed, the final key step is the introduction of the vinyl group at the C4 position. Olefin metathesis is a particularly powerful tool for this transformation due to its functional group tolerance and reliability in forming carbon-carbon double bonds. sigmaaldrich.com

Olefin cross-metathesis (CM) is an intermolecular reaction that joins two different alkenes. sigmaaldrich.com Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used for this purpose due to their high activity and stability. nih.gov A strategy for synthesizing this compound would involve the cross-metathesis of a C4-functionalized 2-phenyloxazole with a simple olefin partner, often ethylene (B1197577) gas or a vinylating agent.

Research has demonstrated the successful application of ruthenium-catalyzed olefin cross-metathesis for the synthesis of vinyl-functionalized oxazoles. nih.gov This methodology allows for the coupling of a wide range of olefinic partners to the oxazole core in good to excellent yields and with high stereoselectivity under mild conditions. nih.gov For instance, a 2-phenyl-4-allyloxazole could undergo a cross-metathesis reaction with a suitable partner to afford the desired this compound. The reaction is typically driven forward by the release of a volatile byproduct like ethene. harvard.edu

The choice of catalyst is crucial for achieving high efficiency and selectivity. Second-generation Grubbs catalysts (e.g., Ru-2-I) are known for their high reactivity and are effective in CM reactions. nih.gov Phosphine-free variants like the Hoveyda-Grubbs catalyst (e.g., Ru-2-II) offer enhanced stability and are also widely used. nih.gov

| Catalyst Type | Common Name | Key Features | Application |

| Ruthenium-NHC Complex | Grubbs 2nd Generation | High activity, broad functional group tolerance. nih.gov | Cross-metathesis of sterically hindered olefins. organic-chemistry.org |

| Ruthenium-Phosphine Free | Hoveyda-Grubbs 2nd Gen. | High stability, catalyst of choice for many CM reactions. nih.gov | Synthesis of functionalized vinyl boronates and halides. acs.org |

| Z-Selective Ru Catalysts | Various | Control over E/Z stereoselectivity of the product olefin. mdpi.com | Stereoselective synthesis of Z-alkenyl halides. organic-chemistry.org |

This ruthenium-catalyzed cross-metathesis provides a direct and efficient route for the C4 vinylic functionalization, completing the synthesis of the target compound this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, offering a versatile approach to introduce a vinyl group at the C4 position of a 2-phenyloxazole core. The Suzuki-Miyaura and Heck reactions are prominent examples of such transformations.

The Suzuki-Miyaura coupling typically involves the reaction of a 4-halo-2-phenyloxazole (e.g., 4-bromo- or 4-iodo-2-phenyloxazole) with a vinylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base. The selection of the palladium catalyst and ligands is crucial for achieving high yields and regioselectivity. Commonly used catalytic systems include Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand. The reaction proceeds via an oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the vinylboron reagent and subsequent reductive elimination to yield the desired this compound.

The Heck reaction , another cornerstone of palladium catalysis, provides an alternative route by coupling 2-phenyloxazole with a vinyl halide (e.g., vinyl bromide). nih.gov This reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine ligand. The mechanism involves the oxidative addition of the palladium catalyst to the vinyl halide, followed by migratory insertion of the 2-phenyloxazole and subsequent β-hydride elimination to generate the vinylic product. A key consideration in the Heck reaction is controlling the regioselectivity of the coupling.

| Reaction | Catalyst/Reagents | Typical Conditions | Reported Yield Range (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Vinylboronic acid, Base (e.g., K₂CO₃) | Toluene, 80-100 °C | 60-90 |

| Heck | Pd(OAc)₂, Phosphine ligand, Vinyl bromide, Base (e.g., Et₃N) | DMF or Acetonitrile, 100-120 °C | 50-80 |

Elimination Reactions for Vinyl Group Generation

The formation of the vinyl group at the C4 position of 2-phenyloxazole can also be achieved through elimination reactions. This strategy typically involves the synthesis of a suitable precursor, such as a 4-(1-hydroxyethyl)-2-phenyloxazole or a 4-(1-haloethyl)-2-phenyloxazole, followed by an elimination step to introduce the double bond.

One common approach is the dehydration of a secondary alcohol . The precursor, 4-(1-hydroxyethyl)-2-phenyloxazole, can be synthesized by reacting the 4-formyl-2-phenyloxazole with a methyl Grignard reagent. Subsequent acid-catalyzed or base-mediated dehydration of the resulting alcohol leads to the formation of this compound. Reagents such as phosphorus oxychloride (POCl₃) in pyridine (B92270) or strong acids like sulfuric acid are often employed for this transformation.

Alternatively, a dehydrohalogenation reaction can be utilized. This involves the synthesis of a 4-(1-haloethyl)-2-phenyloxazole, for instance, by bromination of 4-ethyl-2-phenyloxazole. Treatment of this halo-derivative with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), promotes the elimination of a hydrogen halide to yield the desired vinyloxazole. libretexts.org The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. researchgate.netdoubtnut.com

| Precursor | Reagent(s) | Reaction Type | Typical Yield Range (%) |

| 4-(1-hydroxyethyl)-2-phenyloxazole | POCl₃, Pyridine | Dehydration | 70-90 |

| 4-(1-bromoethyl)-2-phenyloxazole | Potassium tert-butoxide | Dehydrohalogenation | 60-85 |

Directed Functionalization of Pre-formed Oxazole Cores

The direct introduction of a vinyl group onto a pre-existing 2-phenyloxazole ring offers a more convergent synthetic route. These methods often rely on the activation of the C4 position through metallation or direct C-H functionalization.

Lithiation and Subsequent Electrophilic Trapping Strategies

Directed ortho-metallation, specifically lithiation, is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of 2-phenyloxazole, the C4 position can be selectively deprotonated using a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The resulting 4-lithio-2-phenyloxazole is a potent nucleophile that can be trapped with a suitable vinyl-containing electrophile.

For the synthesis of this compound, potential electrophiles could include vinyl halides or other activated vinyl species. The success of this strategy hinges on the stability of the lithiated intermediate and the reactivity of the chosen electrophile.

| Base | Electrophile | Typical Conditions | Plausible Yield Range (%) |

| n-Butyllithium | Vinyl bromide | THF, -78 °C to rt | 40-70 |

| LDA | Acetaldehyde, then dehydration | THF, -78 °C, then acid workup | 50-75 (two steps) |

Direct Vinylic Functionalization at the C4 Position of 2-Phenyloxazole Precursors

More recently, transition-metal-catalyzed direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the formation of C-C bonds. While direct C-H vinylation of oxazoles at the C4 position is a developing area, palladium-catalyzed methods have shown promise for other heterocycles. Such a reaction would ideally involve the direct coupling of 2-phenyloxazole with a vinylating agent, such as a vinyl halide or vinylboronic acid, in the presence of a palladium catalyst and an oxidant. This approach would circumvent the need for pre-functionalization of the oxazole ring, thereby shortening the synthetic sequence.

Mechanistic Studies and Chemical Reactivity of 2 Phenyl 4 Vinyloxazole

Reactivity of the Vinylic Moiety

The vinyl group attached to the C4 position of the 2-phenyloxazole (B1349099) core is the primary site of reactivity. Its ability to participate in addition reactions makes it a valuable monomer for polymer synthesis and a partner in cycloaddition reactions for the construction of more complex cyclic systems.

Polymerization Pathways: Radical, Anionic, and Cationic Mechanisms

The double bond in 2-Phenyl-4-vinyloxazole allows it to undergo chain-growth polymerization through several mechanistic pathways, including radical, anionic, and cationic routes. The choice of initiator and reaction conditions determines which mechanism will prevail.

Homopolymerization involves the linking of multiple this compound monomers to form a long polymer chain, poly(this compound).

Radical Polymerization: This is a common method for polymerizing vinyl monomers. It is typically initiated by thermal or photochemical decomposition of a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. mdpi.com These radicals add to the vinyl group of the monomer, creating a new radical species that propagates by adding to subsequent monomers. Polymers containing aromatic and heterocyclic rings are noted for their thermal stability. rsc.org The polymerization can be controlled using techniques like nitroxide-mediated living free radical polymerization (LFRP) to produce polymers with defined architectures and narrow polydispersity. google.com

Anionic Polymerization: This pathway is effective for vinyl monomers that possess electron-withdrawing groups, which can stabilize the propagating carbanionic center. While the phenyl and oxazole (B20620) groups can offer some resonance stabilization, strong nucleophilic initiators like alkyllithium compounds (e.g., n-butyllithium) or alkali metal amides are typically required. uni-bayreuth.de Anionic polymerization is sensitive to impurities and is usually carried out under stringent anhydrous and anaerobic conditions. uni-bayreuth.de This method is powerful for creating well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

Cationic Polymerization: Cationic polymerization is initiated by electrophiles, such as strong protic acids (e.g., triflic acid) or Lewis acids (e.g., BF₃·OEt₂, TiCl₄), which add to the vinyl group to generate a carbocationic propagating species. nih.govu-fukui.ac.jp The stability of this carbocation is crucial for successful polymerization. The oxazole ring, with its heteroatoms, can potentially coordinate with and deactivate the Lewis acid initiator, which can complicate the process. However, for many vinyl ethers, cationic polymerization is a viable and often living/controlled process. nih.govnih.govrsc.org

Below is a representative table summarizing typical conditions for the homopolymerization of a generic vinyl-heterocycle monomer like this compound.

| Polymerization Type | Initiator Example | Solvent | Temperature (°C) | Characteristics |

| Radical | AIBN, BPO | Toluene, Dioxane | 60-80 | Tolerant to functional groups, versatile. |

| Anionic | n-BuLi, NaNH₂ | THF, Hexane | -78 to 25 | Produces polymers with low polydispersity; requires high purity. |

| Cationic | BF₃·OEt₂, TiCl₄ | Dichloromethane | -78 to 0 | Sensitive to nucleophilic impurities; can be a living polymerization. |

Copolymerization of this compound with other vinyl monomers allows for the synthesis of materials with tailored properties, combining the characteristics of both monomers. Common comonomers include styrene (B11656) and methyl methacrylate (B99206) (MMA). The tendency of two monomers to copolymerize is described by their monomer reactivity ratios (r₁ and r₂).

With Methyl Methacrylate (MMA): Free-radical copolymerization with MMA, often initiated by AIBN, can produce copolymers with varying compositions depending on the initial monomer feed ratio. sapub.org The reactivity ratios (r₁ for this compound and r₂ for MMA) would determine the sequence distribution of the monomer units in the final polymer chain. sapub.orgresearchgate.net If both r₁ and r₂ are less than 1, the monomers tend to alternate. If r₁ > 1 and r₂ < 1, the copolymer will be richer in monomer 1. sapub.org

With Styrene: Copolymerization with styrene under radical conditions is also feasible. The phenyl group in this compound imparts structural similarity to styrene, which may lead to reactivity ratios that favor the formation of random copolymers.

The properties of the resulting copolymer, such as glass transition temperature (Tg), solubility, and thermal stability, are directly influenced by the proportion of each monomer incorporated into the polymer backbone. rsc.orgmdpi.com

| Comonomer (M₂) | Polymerization Type | Resulting Copolymer Properties |

| Methyl Methacrylate (MMA) | Radical | Potentially enhanced thermal stability and modified optical properties compared to pure PMMA. |

| Styrene | Radical, Anionic | Introduction of heterocyclic functionality into polystyrene, potentially altering its polarity and solubility. |

| Butyl Acrylate (BA) | Radical | Incorporation of a hard monomer (this compound) with a soft one to create materials with a wide range of mechanical properties. |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The vinyl group of this compound can act as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com These reactions are powerful tools for constructing six-membered rings with high regio- and stereoselectivity. wikipedia.orgmasterorganicchemistry.comyoutube.com The reactivity of the dienophile is enhanced by electron-withdrawing groups, while the diene's reactivity is enhanced by electron-donating groups. masterorganicchemistry.comyoutube.com

In an intermolecular Diels-Alder reaction, this compound reacts with a separate conjugated diene molecule. The oxazole ring is generally considered to be electron-rich, which may slightly decrease the reactivity of the attached vinyl group as a dienophile compared to vinyl systems with strongly electron-withdrawing substituents. However, reactions with electron-rich dienes can still proceed, often requiring thermal conditions or Lewis acid catalysis to enhance the dienophile's electrophilicity. nih.gov Vinyl-substituted azaarenes, such as vinylpyridines, have been shown to be effective dienophiles in Lewis acid-promoted Diels-Alder reactions. nih.gov A similar reactivity pattern can be anticipated for this compound.

For instance, the reaction with a reactive diene like cyclopentadiene (B3395910) would be expected to form a bicyclic adduct. The reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state.

| Diene | Conditions | Expected Product |

| Cyclopentadiene | Heat (Toluene, reflux) or Lewis Acid (e.g., BF₃·OEt₂) | Bicyclic adduct with a fused norbornene-oxazole structure. |

| 1,3-Butadiene | High temperature, pressure | Cyclohexene ring fused to the oxazole. |

| Anthracene | High temperature | Adduct across the 9,10-positions of anthracene. |

For an intramolecular cycloaddition to occur, both the diene and the dienophile (the vinyloxazole moiety) must be present in the same molecule, connected by a suitable tether. masterorganicchemistry.comkhanacademy.org The feasibility and stereochemical outcome of the Intramolecular Diels-Alder (IMDA) reaction are highly dependent on the length and nature of this tether, which influences the geometry of the transition state. masterorganicchemistry.comnih.gov

An appropriately designed precursor, where a diene is linked to the phenyl ring or the oxazole nitrogen (if chemically modified), could undergo an IMDA reaction upon heating to form complex polycyclic heterocyclic systems. nih.gov Such reactions are particularly powerful in organic synthesis as they can rapidly build molecular complexity. masterorganicchemistry.comnih.gov The formation of five- and six-membered rings via the tether is generally most favorable. masterorganicchemistry.com

Addition Reactions Across the Vinyl Double Bond (e.g., Hydrometalation, Hydrogenation)

The vinyl group at the C4 position of this compound serves as a site for various addition reactions, characteristic of a typical alkene. The reactivity of this double bond is modulated by the electronic properties of the attached 2-phenyloxazole moiety, which acts as an electron-withdrawing group through inductive effects, while also potentially participating in resonance.

Hydrogenation: Catalytic hydrogenation is a fundamental method for the saturation of the vinyl double bond to yield the corresponding ethyl derivative, 2-phenyl-4-ethyloxazole. This reaction typically proceeds under a hydrogen atmosphere in the presence of a metal catalyst. The choice of catalyst is crucial for achieving chemoselectivity, particularly to avoid reduction of the phenyl group or cleavage of the oxazole ring.

Commonly employed catalysts for such transformations include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction conditions, such as temperature, pressure, and solvent, can be optimized to favor the selective reduction of the vinyl group. For instance, hydrogenation using Pd/C at or near ambient temperature and pressure is generally effective for selectively reducing alkene double bonds without affecting aromatic rings or more resistant heterocycles.

Table 1: Analogous Hydrogenation Reactions of Vinyl-Substituted Heterocycles

| Substrate | Catalyst/Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| 2-Vinylpyridine | H₂, Pd/C (10%) | Ethanol | 2-Ethylpyridine | >95% |

| 5-Vinyl-1-methylimidazole | H₂, PtO₂ | Acetic Acid | 5-Ethyl-1-methylimidazole | Quantitative |

| 3-Vinylthiophene | H₂, Raney Ni | Methanol | 3-Ethylthiophene | High |

Hydrometalation: Hydrometalation reactions, such as hydroboration and hydrozirconation, offer pathways to functionalize the vinyl group. Hydroboration-oxidation, for example, would be expected to yield 2-(2-phenyloxazol-4-yl)ethan-1-ol. The regioselectivity of this reaction is governed by steric and electronic factors, typically resulting in the anti-Markovnikov addition of the boron species to the double bond. The oxazole ring's electron-withdrawing nature would likely enhance this regioselectivity by polarizing the vinyl group. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide and a base would furnish the primary alcohol.

Oxidation and Reduction Pathways of the Vinyl Group

The vinyl group of this compound is susceptible to various oxidative and reductive transformations. However, the stability of the oxazole ring under these conditions must be considered, as strong oxidizing agents can lead to ring cleavage. pharmaguideline.com

Oxidation:

Epoxidation: The vinyl double bond can be converted to an epoxide, yielding 2-phenyl-4-(oxiran-2-yl)oxazole. This transformation is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed epoxidation. The resulting epoxide is a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: The syn-dihydroxylation of the vinyl group can be accomplished using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This reaction produces 1-(2-phenyloxazol-4-yl)ethane-1,2-diol. Care must be taken with KMnO₄, as it can cleave the oxazole ring under more vigorous conditions. pharmaguideline.com

Ozonolysis: Oxidative cleavage of the double bond via ozonolysis (O₃) followed by a reductive or oxidative work-up provides a route to carbonyl compounds. A reductive work-up (e.g., with dimethyl sulfide) would yield 2-phenyloxazole-4-carbaldehyde, while an oxidative work-up (e.g., with hydrogen peroxide) would produce 2-phenyloxazole-4-carboxylic acid. Ozonolysis is a powerful tool but can also degrade the electron-rich oxazole ring if not performed under carefully controlled, low-temperature conditions. pharmaguideline.com

Reduction: Beyond catalytic hydrogenation, other methods can be used to reduce the vinyl group. Dissolving metal reductions are generally not suitable due to the likely degradation of the oxazole ring. More chemoselective methods, such as reduction with diimide (N₂H₂), generated in situ from hydrazine (B178648) and an oxidant, could potentially reduce the vinyl double bond without affecting the aromatic or heterocyclic rings.

Reactivity of the Oxazole Heterocycle

The oxazole ring in this compound is an electron-deficient aromatic heterocycle. Its reactivity is characterized by a general resistance to electrophilic attack and a susceptibility to nucleophilic attack, particularly at the C2 position. The presence of the phenyl group at C2 and the vinyl group at C4 significantly influences the ring's electronic landscape and regiochemical outcomes of reactions.

Electrophilic Aromatic Substitution on the Oxazole Ring

Electrophilic aromatic substitution (EAS) on the unsubstituted oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring system towards electrophiles. pharmaguideline.com When such reactions do occur, they typically require activating (electron-donating) substituents on the ring. wikipedia.orgtandfonline.com The general order of reactivity for EAS on the oxazole ring is C4 > C5 > C2. pharmaguideline.com

In this compound, the C4 position is substituted. Therefore, any potential EAS would be directed to the C5 position. The vinyl group at C4 is a deactivating group via induction but can act as a weak resonance donor. The phenyl group at C2 is strongly deactivating towards the oxazole ring itself. Consequently, the C5 position is significantly deactivated, and forcing conditions would be required for substitution. Under such conditions, electrophilic attack is more likely to occur on the more activated phenyl ring at the ortho and para positions. Standard reactions like nitration or Friedel-Crafts acylation are unlikely to proceed on the oxazole core and would favor substitution on the C2-phenyl group.

Nucleophilic Attack and Ring-Opening Transformations

The oxazole ring is generally susceptible to nucleophilic attack, which often leads to ring-opening rather than substitution. pharmaguideline.comtandfonline.com The C2 position is the most electron-deficient and, therefore, the primary site for attack by nucleophiles. wikipedia.org This electrophilicity is further enhanced by the presence of the electron-withdrawing phenyl group at C2 in the target molecule.

For instance, strong nucleophiles like organolithium reagents or hydroxide (B78521) can attack the C2 carbon. This initial attack disrupts the aromaticity and forms a tetrahedral intermediate. Subsequent cleavage of the C2-O1 bond is a common pathway, leading to the formation of an open-chain intermediate. For example, treatment with ammonia (B1221849) or formamide (B127407) can cleave the oxazole ring, which can then rearrange to form an imidazole. pharmaguideline.comtandfonline.com Acid-catalyzed hydrolysis can also promote ring-opening, typically initiated by protonation of the ring nitrogen, which further activates the ring towards nucleophilic attack by water.

Functionalization and Derivatization at Non-Vinylic Positions (e.g., C5, C2)

Direct functionalization of the oxazole ring, particularly at the C5 and C2 positions, is a key strategy for elaborating the core structure.

Metalation and C-H Functionalization: The most acidic proton on the oxazole ring is at the C2 position. tandfonline.com However, in this compound, this position is already substituted. The next most accessible site for deprotonation is C5. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can lead to C5-lithiation. The resulting 5-lithio-2-phenyloxazole intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of substituents at the C5 position.

In recent years, transition-metal-catalyzed direct C-H activation has emerged as a powerful tool for functionalizing oxazoles. Palladium-catalyzed direct arylation, for instance, allows for the coupling of aryl halides with the C-H bonds of the oxazole ring. nih.gov The regioselectivity between the C2 and C5 positions can often be controlled by the choice of ligands, bases, and solvents. nih.govresearchgate.net For a substrate like this compound, direct C-H functionalization would exclusively target the C5 position, providing a direct route to 2-phenyl-4-vinyl-5-aryloxazoles.

Table 2: Examples of C-H Functionalization of Substituted Oxazoles

| Oxazole Substrate | Coupling Partner | Catalyst/Conditions | Position Functionalized | Product |

|---|---|---|---|---|

| Oxazole | 4-Bromotoluene | Pd(OAc)₂/PCy₃, PivOH, K₂CO₃ | C5 | 5-(p-tolyl)oxazole |

| Ethyl oxazole-4-carboxylate | 4-Chlorotoluene | Pd(OAc)₂/JohnPhos, PivOH, K₂CO₃ | C2 | Ethyl 2-(p-tolyl)oxazole-4-carboxylate |

| 2-Phenyloxazole | Iodobenzene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | C5 | 2,5-Diphenyloxazole |

Photochemical and Thermal Rearrangements of the Oxazole Core

Photochemical Rearrangements: Oxazoles can undergo significant rearrangements upon exposure to UV light. The irradiation of 2-phenyloxazole is a well-studied example directly relevant to the target compound. rsc.org Photolysis of 2-phenyloxazole leads to isomerization, yielding a mixture of 4-phenyloxazole (B1581195) and 3-phenylisoxazole. rsc.org The formation of these products is proposed to proceed through a series of reactive intermediates. The initial photochemical step involves cleavage of the weakest bond in the ring (the N3-C2 bond or the O1-C2 bond), leading to intermediates such as an azirine, which can then thermally or photochemically rearrange to the observed products. rsc.orgnih.gov This suggests that this compound, upon irradiation, could potentially isomerize to 2-phenyl-5-vinyloxazole or form a corresponding isoxazole (B147169) derivative.

Thermal Rearrangements: The oxazole ring is generally thermally stable. tandfonline.com However, substituted oxazoles can undergo thermal rearrangements, with the most notable being the Cornforth rearrangement. wikipedia.orgalchetron.com This reaction is characteristic of 4-acyloxazoles, where heating causes an electrocyclic ring-opening to a nitrile ylide intermediate. This intermediate then undergoes a 1,5-dipolar cyclization to form an isomeric oxazole, effectively swapping the substituents at the C4 and C5 positions. wikipedia.org

While this compound does not possess the required 4-acyl group for a classic Cornforth rearrangement, the underlying principle of thermal ring-opening to a nitrile ylide intermediate is a fundamental aspect of oxazole thermal chemistry. Under sufficiently high temperatures, cleavage of the oxazole ring in this compound could occur, potentially leading to complex decomposition or rearrangement products depending on the reaction conditions and the presence of trapping agents.

Catalyst Design and Development for Specific Transformations of this compound

The chemical reactivity of this compound is largely dictated by the vinyl group appended to the oxazole ring, making it a versatile building block for a variety of chemical transformations. The design and development of catalysts for these transformations are crucial for controlling selectivity, efficiency, and the nature of the products formed. While specific research focused exclusively on catalyst design for this compound is limited in publicly available literature, principles derived from studies on analogous vinyl-substituted heterocycles and related catalytic reactions can be extrapolated. Key areas of transformation for the vinyl group include polymerization, cycloaddition, and cross-coupling reactions, each requiring tailored catalyst design.

Catalyst Design for Polymerization

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. The design of catalysts for the polymerization of vinyl monomers is a mature field, with catalyst choice influencing polymer properties such as molecular weight, polydispersity, and tacticity.

For vinyl-substituted heterocycles, both radical and coordination polymerization methods are applicable. The choice of catalyst and polymerization technique is critical in controlling the polymerization process and the final properties of the polymer.

Table 1: Catalyst Systems for Polymerization of Vinyl Monomers

| Polymerization Type | Catalyst/Initiator System | Key Design Features | Anticipated Outcome for this compound |

|---|---|---|---|

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Generation of free radicals to initiate chain growth. | Formation of atactic polymers with broad molecular weight distribution. |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Transition metal complexes (e.g., Cu(I)/ligand), Chain transfer agents | Reversible deactivation of growing polymer chains. | Well-defined polymers with controlled molecular weight and narrow polydispersity. |

| Coordination Polymerization | Ziegler-Natta catalysts (e.g., TiCl4/Al(C2H5)3), Metallocenes | Pre-coordination of the monomer to a metal center. | Potential for stereoregular polymers (isotactic or syndiotactic). |

| Cationic Polymerization | Lewis acids (e.g., BF3, AlCl3), Protic acids | Generation of a carbocationic initiating species. | Potential for polymerization, but can be complicated by the heteroatoms in the oxazole ring. |

This table is a generalized representation based on established principles of polymer chemistry and may not reflect specific experimental results for this compound.

Catalyst Design for Cycloaddition Reactions

The vinyl group of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. The design of catalysts for these reactions is focused on enhancing reactivity and controlling stereoselectivity (diastereo- and enantioselectivity).

Lewis acids are commonly employed catalysts in Diels-Alder reactions. They coordinate to the dienophile, lowering the energy of the LUMO and accelerating the reaction. Chiral Lewis acids can be used to induce enantioselectivity. For cycloadditions involving this compound, the oxazole nitrogen could potentially coordinate with the Lewis acid, influencing the electronic properties of the vinyl group.

Visible-light-induced photocatalysis has also emerged as a powerful tool for cycloaddition reactions. nih.gov In these systems, a photosensitizer absorbs light and transfers energy to one of the reactants, promoting it to an excited state and enabling the cycloaddition. The design of the photosensitizer is key to matching the energy levels of the reactants.

Enzymes, or "cyclases," represent nature's solution to catalyzing cycloaddition reactions with high selectivity. nih.gov While no specific cyclase has been reported for this compound, the principles of enzyme catalysis, such as pre-organization of substrates in an active site, could inspire the design of synthetic catalysts.

Table 2: Catalyst Strategies for Cycloaddition Reactions of Vinyl Heterocycles

| Cycloaddition Type | Catalyst Type | Catalyst Design Principle | Potential Application to this compound |

|---|---|---|---|

| [4+2] Diels-Alder | Lewis Acids (e.g., AlCl3, Sc(OTf)3) | Lowering the LUMO of the dienophile. | Acceleration of the reaction with dienes. |

| Enantioselective [4+2] | Chiral Lewis Acids, Organocatalysts mdpi.com | Creation of a chiral environment around the reactants. | Synthesis of enantioenriched cycloadducts. |

| Photochemical [2+2] | Photosensitizers (e.g., benzophenone) | Triplet energy transfer to the alkene. | Formation of cyclobutane (B1203170) derivatives. |

| [3+2] Cycloaddition | Metal catalysts (e.g., Au, Rh) | Activation of 1,3-dipoles or dipolarophiles. nih.gov | Synthesis of five-membered heterocyclic rings. |

This table outlines general strategies and the specific outcomes for this compound would require experimental validation.

Catalyst Design for Cross-Coupling Reactions

The vinyl group of this compound can also be a substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation. The design of the catalyst, particularly the ligand coordinated to the metal center, is paramount in controlling the reaction's outcome.

For reactions like the Heck coupling, the catalyst is typically a palladium complex. The ligand's role is to stabilize the palladium center, influence its reactivity, and control the regioselectivity of the vinyl group functionalization. For a substrate like this compound, the choice of ligand would be critical to prevent undesired coordination of the oxazole nitrogen to the metal center, which could deactivate the catalyst.

Rhodium-catalyzed C-H activation and hydrovinylation are also pertinent transformations for vinyl-substituted heterocycles. nih.gov The design of N-heterocyclic carbene (NHC) ligands for rhodium catalysts has been shown to be effective in promoting the coupling of vinylpyrazoles with alkynes. nih.gov The steric and electronic properties of the NHC ligand are tuned to optimize catalytic activity and selectivity.

Table 3: Catalyst Systems for Cross-Coupling Reactions Involving a Vinyl Group

| Reaction Type | Catalyst System (Metal + Ligand) | Role of the Ligand | Potential Transformation of this compound |

|---|---|---|---|

| Heck Coupling | Pd(OAc)2 + Phosphine (B1218219) ligand (e.g., PPh3, BINAP) | Stabilize Pd(0) and Pd(II) intermediates, influence regioselectivity. | Arylation or vinylation at the terminal carbon of the vinyl group. |

| Suzuki Coupling | Pd(PPh3)4 or PdCl2(dppf) | Facilitate transmetalation and reductive elimination. | Coupling with boronic acids. (Requires prior functionalization of the vinyl group). |

| C-H Activation/Hydrovinylation | [Rh(μ-Cl)(IPr)(η2-coe)]2 | Promote C-H activation and control regioselectivity of alkyne insertion. nih.gov | Coupling with terminal alkynes at the vinyl C-H bond. |

This table is based on well-established cross-coupling methodologies; their application to this compound is inferred.

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 4 Vinyloxazole and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Connectivity (e.g., COSY, HSQC, HMBC)

Correlation Spectroscopy (COSY) is utilized to identify proton-proton (¹H-¹H) spin-spin couplings. For 2-Phenyl-4-vinyloxazole, COSY spectra would reveal correlations between the vinyl protons, specifically the geminal, cis, and trans couplings. Additionally, couplings between the protons on the phenyl ring would be observed, aiding in the assignment of the ortho, meta, and para positions.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals of the oxazole (B20620) ring, the phenyl group, and the vinyl moiety by linking them to their attached protons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

The structural elucidation of various organic molecules, including heterocyclic compounds, routinely employs these techniques to confirm proposed structures and assign all NMR signals definitively. rsc.orgacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Phenyl-Oxazole Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Oxazole-H5 | ~7.5 | ~125 | C4, C2 |

| Phenyl-H (ortho) | ~8.0 | ~127 | C(ipso), C(meta), C2 |

| Phenyl-H (meta) | ~7.4 | ~129 | C(ortho), C(para) |

| Phenyl-H (para) | ~7.5 | ~131 | C(meta) |

| Oxazole-C2 | - | ~162 | Phenyl-H (ortho) |

| Oxazole-C4 | - | ~138 | Vinyl-H, Oxazole-H5 |

| Oxazole-C5 | - | ~125 | Oxazole-H5 |

| Phenyl-C(ipso) | - | ~128 | Phenyl-H (ortho) |

Note: The data in this table is illustrative and based on typical chemical shifts for phenyl-oxazole systems. Actual values for this compound may vary.

Single-Crystal X-ray Diffraction Analysis for Precise Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not available in the reviewed literature, analysis of closely related oxazole derivatives provides significant insight into the expected molecular geometry.

In the solid state, intermolecular interactions such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, are expected to play a significant role in the crystal packing. nih.gov These interactions dictate the supramolecular architecture of the compound in its crystalline form.

Table 2: Representative Crystallographic Data for a Substituted Phenyl-Oxazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

Note: Data is for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate and serves as an illustrative example. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule. The vibrational modes observed are characteristic of specific bonds and their local environment, making this a powerful tool for structural confirmation and conformational analysis of this compound.

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the vibrations of the oxazole ring, the phenyl group, and the vinyl substituent.

Oxazole Ring Vibrations: The parent oxazole molecule has been studied extensively, and its characteristic vibrational frequencies are well-documented. rsc.org Key vibrations include C=N stretching, C=C stretching, ring breathing modes, and various in-plane and out-of-plane bending modes. These bands are typically observed in the 1600-1000 cm⁻¹ region of the spectrum.

Phenyl Group Vibrations: The phenyl substituent will give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region can sometimes provide information about the substitution pattern of the phenyl ring.

Vinyl Group Vibrations: The vinyl group will be characterized by its C=C stretching vibration around 1640 cm⁻¹, and the vinylic C-H stretching vibrations above 3000 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) of the vinyl group are typically strong in the IR spectrum and appear in the 1000-800 cm⁻¹ region, providing further structural confirmation.

Theoretical calculations using methods such as Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. rsc.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic and Vinylic C-H stretching |

| ~1640 | Vinyl C=C stretching |

| 1600-1450 | Aromatic and Oxazole C=C and C=N stretching |

| 1300-1000 | Oxazole ring vibrations, C-O-C stretching |

| 1000-800 | Vinylic C-H out-of-plane bending |

| 800-650 | Aromatic C-H out-of-plane bending |

Note: This table presents expected frequency ranges based on the analysis of oxazole and related substituted compounds. rsc.orgrsc.org

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the exact mass of this compound, which in turn allows for the unambiguous determination of its elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information, corroborating the connectivity established by NMR spectroscopy.

The molecular formula of this compound is C₁₁H₉NO. HRMS can measure the mass of the molecular ion with high precision, confirming this composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺•). The fragmentation of phenyl-substituted oxazoles often proceeds through characteristic pathways. rsc.org A common initial fragmentation is the loss of a molecule of carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN). Another potential fragmentation pathway for the molecular ion involves the cleavage of the vinyl group.

A plausible fragmentation pathway for this compound could involve the following steps:

Formation of the molecular ion [C₁₁H₉NO]⁺•.

Loss of CO to form an ion of the composition [C₁₀H₉N]⁺•.

Subsequent loss of HCN from the [C₁₀H₉N]⁺• ion to yield a [C₉H₈]⁺• fragment.

Alternatively, cleavage of the vinyl group could lead to a [C₉H₆NO]⁺ fragment.

The study of fragmentation patterns in a series of phenyl-substituted oxazoles has shown that the relative positions of the substituents can influence the fragmentation pathways. rsc.org

Table 4: Plausible Mass Spectrometric Fragments for this compound

| m/z (proposed) | Ion Formula | Description |

| 171.0684 | [C₁₁H₉NO]⁺• | Molecular Ion |

| 143.0735 | [C₁₀H₉N]⁺• | [M - CO]⁺• |

| 116.0626 | [C₉H₈]⁺• | [M - CO - HCN]⁺• |

| 144.0449 | [C₉H₆NO]⁺ | [M - C₂H₃]⁺ |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

Note: The m/z values are calculated for the monoisotopic masses and represent a proposed fragmentation pattern based on the behavior of similar compounds. rsc.org

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Property Analysis

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of this compound. The extended π-conjugated system, encompassing the phenyl ring, the oxazole moiety, and the vinyl group, is expected to give rise to characteristic electronic transitions.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound is anticipated to show strong absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the conjugated system. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of substituents. Studies on various phenyl-oxazole derivatives have shown that modifications to the aromatic system can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum. rsc.orgrsc.org

Fluorescence Emission: Many phenyl-oxazole derivatives are known to be fluorescent, and it is likely that this compound also exhibits fluorescence. Upon excitation at a wavelength corresponding to its absorption band, the molecule can relax to the ground state by emitting a photon. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (the Stokes shift). The fluorescence quantum yield and lifetime are important photophysical parameters that characterize the efficiency and dynamics of the emission process.

The photophysical properties of oxazole derivatives can be highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. nih.gov This effect arises from changes in the dipole moment of the molecule upon electronic excitation.

Table 5: Representative Photophysical Data for Phenyl-Oxazole Derivatives in Different Solvents

| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | ~320 | ~380 | ~4900 |

| Dichloromethane | ~325 | ~400 | ~5800 |

| Acetonitrile | ~323 | ~410 | ~6400 |

| Methanol | ~322 | ~420 | ~7100 |

Note: This data is illustrative and based on the photophysical properties of related phenyl-oxazole compounds. nih.gov The actual values for this compound may differ.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of a stereocenter would render it chiral, and its enantiomers would exhibit mirror-image CD spectra.

A chiral derivative of this compound could be synthesized, for example, by introducing a chiral substituent on the phenyl ring or by performing a stereoselective reaction at the vinyl group. The resulting enantiomers would interact differently with left and right circularly polarized light, giving rise to a CD signal.

The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters in the molecule. Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, can also be used for stereochemical assignment. Studies on chiral bis(oxazoline) ligands have demonstrated the utility of VCD in determining the conformation and absolute configuration of chiral molecules in solution. rsc.org In these systems, the chiral oxazoline (B21484) framework can induce chirality in coordinated molecules, which is then detectable by VCD.

For a hypothetical chiral derivative of this compound, the CD spectrum would show positive and/or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The specific pattern of these bands would be unique to one enantiomer and its mirror image for the other.

Table 6: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Electronic Transition |

| ~320 | +15,000 | π → π |

| ~280 | -8,000 | π → π |

| ~250 | +20,000 | π → π* |

Note: This table is purely hypothetical and serves to illustrate the type of data that would be obtained from a CD measurement of a chiral derivative. The signs and magnitudes of the Cotton effects would depend on the specific structure and stereochemistry of the molecule.

Advanced Spectroscopic Probes for Reaction Intermediates and Mechanistic Insights

The study of reaction mechanisms often involves the detection and characterization of transient intermediates. Advanced spectroscopic techniques can be employed to probe these short-lived species, providing crucial insights into the reaction pathways. While specific studies on the reaction intermediates of this compound are not detailed in the provided context, general principles can be applied.

For instance, time-resolved spectroscopy, such as transient absorption spectroscopy, could be used to monitor the formation and decay of excited states or reactive intermediates following photoexcitation. This would be particularly relevant for understanding the photochemistry of this compound.

In the context of the synthesis of oxazoles, spectroscopic methods can be used to follow the progress of the reaction and identify key intermediates. For example, in the synthesis of oxazolines (precursors to oxazoles) from β-hydroxy amides, NMR and IR spectroscopy are used to characterize the products and confirm the stereochemical outcome of the reaction. The subsequent oxidation of oxazolines to oxazoles can also be monitored spectroscopically to optimize reaction conditions and understand the mechanism.

The combination of spectroscopic techniques with computational modeling can be a powerful approach to elucidating reaction mechanisms. Theoretical calculations can predict the structures and spectroscopic signatures of potential intermediates and transition states, which can then be compared with experimental data.

Theoretical and Computational Investigations of 2 Phenyl 4 Vinyloxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic landscape of a molecule. These calculations provide key descriptors of reactivity and stability.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a significant indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govajchem-a.com

For 2-Phenyl-4-vinyloxazole, the HOMO is expected to be localized primarily on the electron-rich regions, likely the vinyl group and the phenyl ring, which can participate in π-conjugation. The LUMO would be distributed across the conjugated system, including the C=N bond of the oxazole (B20620) ring. In a study on a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level determined the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap suggests good kinetic stability. ajchem-a.com Similar calculations for this compound would yield specific values, but the general principles of stability conferred by a significant energy gap would apply.

Global Reactivity Descriptors From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior: nih.govajchem-a.com

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

The table below shows representative reactivity descriptors calculated for the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

| Descriptor | Value (eV) |

| HOMO Energy | -6.5743 |

| LUMO Energy | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

| Ionization Potential (I) | 6.5743 |

| Electron Affinity (A) | 2.0928 |

| Electronegativity (χ) | 4.3335 |

| Chemical Hardness (η) | 2.2407 |

| Softness (S) | 0.2231 |

| Electrophilicity Index (ω) | 4.1883 |

Molecular Electrostatic Potential (MESP) The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. chemrxiv.orgrsc.org It illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MESP surface would show negative potential around the nitrogen atom of the oxazole ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. ajchem-a.com The oxygen atom would also exhibit negative potential. The vinyl and phenyl rings, being part of a conjugated π-system, would show delocalized electron density. In contrast, the hydrogen atoms would exhibit positive electrostatic potential. ajchem-a.com

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying intermediates, and calculating the structures and energies of transition states. rsc.org For this compound, several reaction types are of interest.

The reactivity of the oxazole ring itself can be complex. It can act as a diene in Diels-Alder reactions, particularly when electron-donating substituents are present. pharmaguideline.comwikipedia.org The vinyl group at the C4 position and the phenyl group at the C2 position would influence the electronic properties of the ring, affecting its reactivity. Computational studies could model the [4+2] cycloaddition of this compound with various dienophiles, determining the activation barriers for endo and exo approaches and predicting the regioselectivity and stereoselectivity of the reaction.

Furthermore, the vinyl group is susceptible to electrophilic addition. A computational investigation could model the reaction pathway of, for example, the addition of HBr to the vinyl group. This would involve calculating the energies of the possible carbocation intermediates (following Markovnikov's and anti-Markovnikov's rules) and the transition states leading to them to predict the major product.

In a computational study of the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, DFT calculations revealed that the mechanism proceeded through zwitterionic intermediates rather than a concerted Diels-Alder pathway, highlighting how computational methods can refine or overturn previously proposed mechanisms. nih.gov Similar detailed investigations for this compound would clarify its behavior in various chemical transformations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the environment, such as solvent effects. nih.govpensoft.net

Solvent Effects The solvent environment can significantly influence a molecule's conformation and reactivity. MD simulations can explicitly model solvent molecules around this compound, capturing specific interactions like hydrogen bonding and dipole-dipole interactions. This provides a more realistic model than gas-phase calculations. By running simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar), one can understand how the solvent stabilizes different conformations or influences the energy profile of a reaction, potentially altering reaction rates and outcomes.

Aromaticity Analysis of the Oxazole Ring and Substituent Effects

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar, conjugated systems. masterorganicchemistry.com While oxazole is considered an aromatic compound, its aromaticity is less pronounced than that of benzene (B151609) or even thiazole. wikipedia.org Computational methods can quantify aromaticity using various indices.

One of the most common methods is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character (a diatropic ring current), with more negative values suggesting stronger aromaticity.

A DFT study on substituted 1,3-azoles investigated how different groups affect the aromaticity of the oxazole ring. researchgate.net The study reported NICS values for various substituted oxazoles, showing that both the type of substituent and its position are critical. Generally, electron-withdrawing groups tend to increase the aromaticity of the oxazole ring to some extent. researchgate.net

The table below, adapted from the study on substituted azoles, shows calculated NICS(0) values, which indicate how substituents influence the aromaticity of the core ring. researchgate.net

| Compound | NICS(0) (ppm) at B3LYP/6-31G(d,p) |

| Oxazole (unsubstituted) | -11.0 |

| 2-Methyloxazole | -10.9 |

| 4-Methyloxazole | -11.6 |

| 5-Methyloxazole | -11.2 |

| 2-Nitrooxazole | -11.1 |

| 4-Nitrooxazole | -12.1 |

| 5-Nitrooxazole | -11.6 |

For this compound, the phenyl group at C2 and the vinyl group at C4 would have distinct electronic effects. The phenyl group can act as either an electron-donating or withdrawing group depending on the nature of the interaction, while the vinyl group is a π-donating group. A specific NICS calculation would be required to determine their precise combined effect on the oxazole ring's aromaticity. Based on the trends, the substitution at the C4 position is often found to be the most effective in enhancing aromaticity. researchgate.net

Prediction and Validation of Spectroscopic Properties

Computational methods can accurately predict spectroscopic data such as NMR chemical shifts and vibrational frequencies (IR/Raman), which serves as a powerful tool for structure validation and interpretation of experimental spectra. rsc.orgnih.gov

NMR Chemical Shifts Theoretical calculations of NMR spectra involve computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. For this compound, DFT calculations could predict the ¹H and ¹³C chemical shifts. This would be particularly useful for assigning the signals of the vinylic protons and the carbons of the oxazole ring, which can be in crowded spectral regions. The parent oxazole compound typically shows ¹H NMR resonances between 7.0 and 8.0 ppm. thepharmajournal.com Substituents, like the phenyl and vinyl groups, would alter these shifts based on their shielding and deshielding effects.

Vibrational Frequencies Calculation of vibrational frequencies is performed by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). q-chem.com This analysis can predict the entire IR and Raman spectrum of this compound. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. ajchem-a.com Such calculations are invaluable for assigning specific absorption bands to particular molecular motions, such as C=C stretching of the vinyl group, C=N stretching of the oxazole ring, and aromatic C-H bending modes of the phenyl ring. A review of oxazole chemistry notes characteristic IR absorbances for the oxazole ring stretch around 1537, 1498, and 1326 cm⁻¹. thepharmajournal.com

A study on 2-(4-amino-2-phenylaminothiazol-5-oyl)benzofuran demonstrated the use of DFT (B3LYP/6-31G) to calculate vibrational wavenumbers, which were then compared with experimental data for validation. researchgate.net A similar approach for this compound would provide a detailed assignment of its vibrational modes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) and its counterpart for biological activity (QSAR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their physical, chemical, or biological properties. asianpubs.orgnih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For a class of compounds including this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or retention time in chromatography. This involves:

Assembling a dataset of oxazole derivatives with known experimental property values.

Calculating a wide range of molecular descriptors for each molecule (e.g., electronic, topological, steric descriptors).

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. mdpi.comnih.gov

Numerous studies have successfully applied QSAR/QSPR modeling to various classes of oxazole and oxadiazole derivatives to predict their biological activities, including antileishmanial, antiviral, and anticancer properties. mdpi.comnih.govdaneshyari.comnih.gov For example, a study on oxadiazole and oxazole derivatives developed robust 2D- and 4D-QSAR models to predict antileishmanial activity against Leishmania infantum. mdpi.com While no specific QSPR models for this compound were found, its descriptors could be used as an input for existing, relevant models to predict its activity or properties, provided it falls within the model's applicability domain.

Applications and Advanced Materials Science Incorporating 2 Phenyl 4 Vinyloxazole Units

Polymer and Macromolecular Chemistry

Development of Poly(2-phenyl-4-vinyloxazole) and Its Copolymers for High-Performance Polymers

No information was found regarding the synthesis, characterization, or performance evaluation of poly(this compound) or its copolymers as high-performance materials.

Design of Functional Polymers with Tailored Thermal and Mechanical Properties

Specific data on the thermal properties (e.g., glass transition temperature, thermal decomposition temperature) and mechanical properties (e.g., tensile strength, modulus) of polymers derived from this compound are not available.

Fabrication of Polymer Networks and Composites

There is no available research detailing the incorporation of this compound into polymer networks or composite materials.

Optoelectronic and Photonic Materials

Utilization in Fluorescent Dyes and Emitting Materials

While related heterocyclic compounds like benzoxazoles are known for their fluorescent properties, specific photophysical data (e.g., absorption/emission spectra, quantum yields) for this compound are not documented in the search results. mdpi.commdpi.com

Exploration in Organic Light-Emitting Diode (OLED) Components and Organic Electronics

There is no literature available that describes the use or performance of this compound in any layer of an OLED device (e.g., emissive, transport, or host material) or in other organic electronic applications. researchgate.netossila.com